molecular formula C8H16O B107209 3,4-Dimethyl-2-hexanone CAS No. 19550-10-8

3,4-Dimethyl-2-hexanone

Cat. No. B107209
CAS RN: 19550-10-8
M. Wt: 128.21 g/mol
InChI Key: YGXOERUAAWTDEV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-hexanone is a chemical compound that is related to various research areas, including organic synthesis and neurotoxicity studies. While the provided papers do not directly discuss 3,4-Dimethyl-2-hexanone, they do provide insights into closely related compounds, such as 3,4-dimethyl-2,5-hexanedione and its derivatives. These compounds are of interest due to their reactivity and potential biological effects.

Synthesis Analysis

The synthesis of compounds related to 3,4-Dimethyl-2-hexanone involves the formation of complex structures through reactions with various electrophiles. For instance, the reaction of 3,4-dilithio-2,5-dimethyl-2,4-hexadiene with different electrophiles results in a range of substituted derivatives, showcasing the versatility of these compounds in synthetic chemistry . Additionally, the synthesis of novel compounds such as ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates the potential for creating diverse molecular structures with varying substituents .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Dimethyl-2-hexanone has been studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene was determined using X-ray crystallography, revealing a molecule with exact C2 symmetry . Additionally, density functional theory (DFT) and Atoms in Molecules (AIM) theory have been applied to analyze the molecular structure and interactions within dimers of related compounds .

Chemical Reactions Analysis

The reactivity of compounds structurally related to 3,4-Dimethyl-2-hexanone has been explored in various chemical reactions. For instance, the dimerization of 2,5-dimethyl-2,4-hexadiene under Lewis acid catalysis leads to the formation of complex bicyclic structures . Furthermore, the cyclization of 3,4-dimethylene-1,6-hexanediols with iodine results in the formation of dioxabicyclooctanes and dioxabicyclodecenes, illustrating the potential for creating ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3,4-Dimethyl-2-hexanone have been investigated through experimental and theoretical studies. Spectroscopic properties such as NMR, UV-Vis, FT-IR, and mass spectrometry have been used to characterize these compounds . Theoretical calculations, including DFT and AIM, have provided insights into the thermodynamic parameters, electronic transitions, and intra- and intermolecular interactions of these molecules .

Case Studies and Neurotoxicity

Several studies have focused on the neurotoxic effects of gamma-diketones, particularly 3,4-dimethyl-2,5-hexanedione. This compound has been shown to be significantly more potent than its parent compound, 2,5-hexanedione, in causing neurotoxicity. The dimethyl substitution accelerates pyrrole formation and protein crosslinking, which are hypothesized to contribute to the pathogenesis of neurofilament accumulation in toxic neuropathies . These findings are important for understanding the molecular mechanisms underlying certain neurotoxic effects and could have implications for occupational health and safety.

Scientific Research Applications

Synthesis Applications

  • 3,4-Dimethyl-2-hexanone has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 17a-ethoximino derivatives of 8-aza-D-homogona-12,17a-diones, demonstrating its utility in creating complex heterocyclic compounds (Mikhalchuk et al., 2013).
  • Another example is its involvement in the preparation of 1,6-dihydroxy-2-hexanone, a simple analog of ketohexoses, indicating its role in the study of sugar analogs and their properties (Szarek et al., 1985).

Chemical Properties and Reactions

  • Research has explored the effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione, revealing that this substitution can significantly alter the compound's toxicity and its effects on biological systems (Anthony et al., 1983).
  • Studies have also investigated the reaction of 6-Oxa-3-silabicyclo[3.1.0]hexanes with Phosphinimines, where 3,4-dimethyl-2-hexanone derivatives played a crucial role. These studies contribute to understanding the chemical reactivity and potential applications of these compounds in various reactions (Baceiredo et al., 1987).

Analytical Chemistry Applications

  • The compound has been used in studies focusing on the quantification of n-hexane metabolites, demonstrating its significance in analytical chemistry and toxicology research (Soriano et al., 1996).
  • It has also been involved in the synthesis of polylithiumorganic compounds, highlighting its role in the development of new chemical synthesis methods (Maercker et al., 2000).

Environmental and Food Science

  • Research has been conducted on the use of 3,4-dimethyl-2-hexanone and related compounds in phase transfer catalysis, indicating its potential application in more environmentally friendly organic solvents (Landini & Maia, 2003).
  • In the field of food science, the compound has been used in the study of off-flavor compounds in milk, contributing to the understanding of flavor chemistry and food quality (Vazquez-Landaverde et al., 2005).

properties

IUPAC Name

3,4-dimethylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-6(2)7(3)8(4)9/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXOERUAAWTDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871301
Record name 3,4-Dimethylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2-hexanone

CAS RN

19550-10-8
Record name 2-Hexanone, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethyl-2-hexanone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103150
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
林英作, 東野武郎 - Chemical and Pharmaceutical Bulletin, 1965 - jlc.jst.go.jp
The structures of the reaction products, III, IV, and V, obtained in the interaction between quinazoline and acetone, 2-butanone and cyclohexanone in the presence of hydroxide anion at …
Number of citations: 2 jlc.jst.go.jp
M Phillips - Journal of the American Chemical Society, 1931 - ACS Publications
768 MAX PHILLIPS Vol. 53 g. of sulfuric acid and70 cc. of water, keeping the temperature at about 50. Stirring was continued for thirty minutes after all of the alcohol hadbeen added, …
Number of citations: 8 pubs.acs.org
S Gurudeeban, T Ramanathan, K Satyavani - Int J Chem Anal Sci, 2011 - Citeseer
The volatile components of Citrullus colocynthis fruit, which were isolated by simultaneous steam distillation/solvent extraction with petroleum ether (40-50ºC, 75 ml), diethyl ether (75ml) …
Number of citations: 28 citeseerx.ist.psu.edu
K Audouze, F Ros, M Pintore, JR Chretien - Analusis, 2000 - analusis.edpsciences.org
Recent developments in combinatorial synthesis and in High Throughput Screening (HTS) have given an impulse to research in new areas of analytical chemistry [1], or have A set of …
Number of citations: 16 analusis.edpsciences.org
C Zhou, C Nie, S Li, Z Li - Journal of computational chemistry, 2007 - Wiley Online Library
A novel semi‐empirical topological descriptor Nt was proposed by revising the traditional distance matrix based on the equilibrium electronegativity and the relative bond length. Nt can …
Number of citations: 23 onlinelibrary.wiley.com
PG Kletzke - Journal of Chemical and Engineering Data, 1973 - ACS Publications
The first rule is based on the following considerations: All of the alkanones may be formally derived from 2-propanone by the successive introduction of methyl groups as illustrated In …
Number of citations: 3 pubs.acs.org
MS Blum, RE Doolittle, M Beroza - Journal of Insect Physiology, 1971 - Elsevier
The activities of 99 ketones in releasing alarm in Pogonomyrmex badius workers were compared to the activity of 4-methyl-3-heptanone, the natural pheromone of this ant species. Only …
Number of citations: 33 www.sciencedirect.com
H Siegel, DO Schissler - Analytical Chemistry, 1956 - ACS Publications
DISCUSSION As can be seen from Table I, the longspacing in any isomeric series varies as the position of branching changes. In the methyl, ethyl, and propyl hexanoate series the long …
Number of citations: 3 pubs.acs.org
JW Pavlik, AD Patten, DR Bolin… - The Journal of …, 1984 - ACS Publications
Irradiation of di-, tri-, and tetraalkyl-4-hydroxypyrylium cations in concentrated sulfuric acid leads to the formation of 2-hydroxypyrylium cations as phototransposition productsand, in …
Number of citations: 16 pubs.acs.org
JL Gonçalves, JA Figueira, FP Rodrigues, LP Ornelas… - Food Chemistry, 2014 - Elsevier
The volatile metabolomic patterns from different raw materials commonly used in beer production, namely barley, corn and hop-derived products – such as hop pellets, hop essential oil …
Number of citations: 68 www.sciencedirect.com

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